molecular formula C7H15N3O2 B14244029 (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide CAS No. 499195-56-1

(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide

Cat. No.: B14244029
CAS No.: 499195-56-1
M. Wt: 173.21 g/mol
InChI Key: DFHXGRZSKZZGPA-UNTFVMJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is a cyclohexane derivative with multiple functional groups, including amino, hydroxyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative, such as cyclohexane-1,2,4,5-tetraone.

    Reduction: The cyclohexane-1,2,4,5-tetraone is reduced to form the corresponding tetrahydroxycyclohexane.

    Amination: The tetrahydroxycyclohexane undergoes selective amination to introduce amino groups at the 2 and 4 positions.

    Hydroxylation: The hydroxyl group is introduced at the 5 position through a hydroxylation reaction.

    Carboxamidation: Finally, the carboxamide group is introduced at the 1 position using a suitable carboxylation reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The amino groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Oxidation of the hydroxyl group forms (1S,2S,4R,5R)-2,4-Diamino-5-oxocyclohexane-1-carboxamide.

    Reduction: Reduction of the carboxamide group forms (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-amine.

    Substitution: Substitution of the amino groups forms various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its functional groups allow for the creation of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxamide group can participate in coordination with metal ions, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxylic acid
  • (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-methylamide
  • (1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-ethylamide

Uniqueness

(1S,2S,4R,5R)-2,4-Diamino-5-hydroxycyclohexane-1-carboxamide is unique due to its specific arrangement of functional groups. This configuration allows for distinct chemical reactivity and biological activity compared to its analogs. The presence of both amino and hydroxyl groups in a cyclohexane ring provides a unique scaffold for further chemical modifications and applications.

Properties

CAS No.

499195-56-1

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

(1S,2S,4R,5R)-2,4-diamino-5-hydroxycyclohexane-1-carboxamide

InChI

InChI=1S/C7H15N3O2/c8-4-2-5(9)6(11)1-3(4)7(10)12/h3-6,11H,1-2,8-9H2,(H2,10,12)/t3-,4-,5+,6+/m0/s1

InChI Key

DFHXGRZSKZZGPA-UNTFVMJOSA-N

Isomeric SMILES

C1[C@@H]([C@H](C[C@H]([C@@H]1O)N)N)C(=O)N

Canonical SMILES

C1C(C(CC(C1O)N)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.